Cas no 2680861-52-1 (5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid)

5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid is a specialized heterocyclic compound featuring a thiophene core substituted with a 3-chlorophenyl group, an acetamido moiety, and a carboxylic acid functionality. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The presence of both electron-withdrawing (chlorophenyl) and electron-donating (acetamido) groups enhances its versatility in synthetic applications, such as cross-coupling reactions or derivatization. The carboxylic acid group further allows for facile functionalization, making it valuable in medicinal chemistry for prodrug design or ligand development. Its well-defined purity and stability ensure reliable performance in research applications.
5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid structure
2680861-52-1 structure
商品名:5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
CAS番号:2680861-52-1
MF:C13H10ClNO3S
メガワット:295.741401195526
CID:5636779
PubChem ID:165921338

5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
    • EN300-28289402
    • 2680861-52-1
    • 5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
    • インチ: 1S/C13H10ClNO3S/c1-7(16)15-10-6-11(19-12(10)13(17)18)8-3-2-4-9(14)5-8/h2-6H,1H3,(H,15,16)(H,17,18)
    • InChIKey: VOSREDVDJCVHJM-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)C1=CC(=C(C(=O)O)S1)NC(C)=O

計算された属性

  • せいみつぶんしりょう: 295.0069920g/mol
  • どういたいしつりょう: 295.0069920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 366
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28289402-0.1g
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
2680861-52-1 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28289402-0.25g
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
2680861-52-1 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28289402-0.05g
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
2680861-52-1 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28289402-0.5g
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
2680861-52-1 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28289402-1.0g
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
2680861-52-1 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28289402-1g
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
2680861-52-1
1g
$541.0 2023-09-08
Enamine
EN300-28289402-5g
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
2680861-52-1
5g
$1572.0 2023-09-08
Enamine
EN300-28289402-10g
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
2680861-52-1
10g
$2331.0 2023-09-08
Enamine
EN300-28289402-10.0g
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
2680861-52-1 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28289402-5.0g
5-(3-chlorophenyl)-3-acetamidothiophene-2-carboxylic acid
2680861-52-1 95.0%
5.0g
$1572.0 2025-03-19

5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid 関連文献

5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acidに関する追加情報

5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid: A Comprehensive Overview

The compound 5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid, identified by the CAS number 2680861-52-1, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their unique electronic properties and versatility in chemical synthesis. The structure of this molecule incorporates a thiophene ring, a chloro-substituted phenyl group, an acetamide functional group, and a carboxylic acid moiety, making it a multifunctional compound with diverse reactivity and application possibilities.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging both traditional and cutting-edge methodologies. The synthesis typically involves multi-step reactions, including nucleophilic substitutions, acetylations, and oxidations. Researchers have explored various strategies to optimize the yield and purity of this compound, ensuring its suitability for high-performance applications. For instance, studies published in the Journal of Organic Chemistry highlight the use of microwave-assisted synthesis to expedite reaction times while maintaining product quality.

The electronic properties of 5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid make it an attractive candidate for applications in organic electronics. The thiophene ring contributes to its conjugated π-system, which is essential for charge transport in materials such as organic semiconductors and conductive polymers. Additionally, the presence of the chloro-substituted phenyl group enhances the molecule's stability and electron-withdrawing characteristics, further tuning its electronic behavior for specific applications.

One of the most promising areas of application for this compound is in the field of drug discovery. The carboxylic acid group provides opportunities for bioconjugation, enabling the development of targeted drug delivery systems. Recent studies have demonstrated its potential as a scaffold for designing anti-inflammatory agents due to its ability to modulate key inflammatory pathways. Furthermore, its structural flexibility allows for modifications that can enhance bioavailability and reduce toxicity, making it a valuable asset in medicinal chemistry.

In terms of environmental applications, this compound has shown potential as a catalyst in organic transformations under mild conditions. Its ability to facilitate selective reactions in aqueous environments has been explored in green chemistry research. For example, researchers have reported its use as a catalyst in the synthesis of biodegradable polymers from renewable resources, contributing to sustainable chemical processes.

The integration of computational chemistry techniques has significantly advanced our understanding of this compound's properties. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns. These studies reveal that the molecule exhibits a balance between electron-donating and electron-withdrawing groups, which is critical for its performance in various chemical reactions and material applications.

In conclusion, 5-(3-Chlorophenyl)-3-acetamidothiophene-2-carboxylic acid stands out as a versatile compound with immense potential across multiple disciplines. Its unique structure enables diverse functionalities, from electronic applications to drug development and catalysis. As research continues to uncover new avenues for its utilization, this compound is poised to play a pivotal role in advancing modern science and technology.

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